But-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide
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Overview
Description
Gilteritinib fumarate is an anti-cancer drug developed by Astellas Pharma. It is an orally available small molecule receptor tyrosine kinase inhibitor used primarily for the treatment of acute myeloid leukemia (AML) harboring FMS-like tyrosine kinase 3 (FLT3) mutations . Gilteritinib fumarate inhibits FLT3, AXL, and anaplastic lymphoma kinase (ALK), leading to reduced tumor cell proliferation and inducing apoptosis in cancer cells .
Preparation Methods
Gilteritinib fumarate is synthesized through a multi-step process. The target compound is obtained in five steps from 1-fluoro-2-methoxy-4-nitrobenzene with an overall yield of 46.9% . One of the key steps involves an Ullmann-type coupling reaction performed in the presence of a CuI-L-quebrachitol catalytic system . The industrial production methods involve similar synthetic routes with optimization for large-scale manufacturing.
Chemical Reactions Analysis
Gilteritinib fumarate undergoes various chemical reactions, including hydrolytic (acid, base, and neutral), oxidative, thermal, and light-induced degradation . The drug degrades under hydrolytic and oxidative conditions but remains stable under thermal and light exposure . Common reagents used in these reactions include ammonium acetate and acetonitrile . The major degradation products are characterized using mass spectrometry and NMR techniques .
Scientific Research Applications
Gilteritinib fumarate is primarily used in the treatment of relapsed or refractory acute myeloid leukemia with FLT3 mutations . It is also being studied for its potential in treating other types of cancer . In scientific research, it is used to study the inhibition of receptor tyrosine kinases and the resulting effects on tumor cell proliferation and apoptosis . The compound’s ability to selectively inhibit FLT3 makes it a valuable tool in cancer research and drug development .
Mechanism of Action
Gilteritinib fumarate exerts its effects by inhibiting multiple receptor tyrosine kinases, including FLT3, AXL, and ALK . By inhibiting FLT3 signaling in cells expressing FLT3 internal tandem duplication (ITD) and tyrosine kinase domain mutations, gilteritinib fumarate induces apoptosis and reduces tumor cell proliferation . The molecular targets and pathways involved include the RAS, MEK, PI3K, AKT, and STAT-5 signaling pathways .
Comparison with Similar Compounds
Gilteritinib fumarate is compared with other FLT3 inhibitors such as midostaurin and quizartinib . Unlike midostaurin, which has broader kinase inhibition, gilteritinib fumarate is more selective for FLT3, leading to fewer off-target effects . Quizartinib, another FLT3 inhibitor, has shown efficacy in treating AML but has a different safety profile compared to gilteritinib fumarate . The uniqueness of gilteritinib fumarate lies in its high selectivity and potency against FLT3 mutations, making it a preferred choice for targeted therapy in AML .
Properties
Molecular Formula |
C62H92N16O10 |
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Molecular Weight |
1221.5 g/mol |
IUPAC Name |
but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide |
InChI |
InChI=1S/2C29H44N8O3.C4H4O4/c2*1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36;5-3(6)1-2-4(7)8/h2*5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34);1-2H,(H,5,6)(H,7,8) |
InChI Key |
UJOUWHLYTQFUCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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